molecular formula C17H26INO2 B14490977 cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide CAS No. 64647-11-6

cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide

Cat. No.: B14490977
CAS No.: 64647-11-6
M. Wt: 403.3 g/mol
InChI Key: IHXPTGLFABPXJI-QJHJCNPRSA-M
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Description

cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide: is a complex organic compound that features a piperidinium core substituted with a phenoxytetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-phenoxytetrahydro-2H-pyran-3-yl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that can be easily removed or recycled is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperidinium ring, converting it to a piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidinium compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, it may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidinium ring can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium chloride
  • 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium bromide

Uniqueness: The iodide variant is unique due to the presence of the iodide ion, which can influence the compound’s reactivity and solubility. The iodide ion can also participate in specific interactions that are not possible with chloride or bromide ions.

Properties

CAS No.

64647-11-6

Molecular Formula

C17H26INO2

Molecular Weight

403.3 g/mol

IUPAC Name

1-methyl-1-[(2S,3S)-2-phenoxyoxan-3-yl]piperidin-1-ium;iodide

InChI

InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)16-11-8-14-19-17(16)20-15-9-4-2-5-10-15;/h2,4-5,9-10,16-17H,3,6-8,11-14H2,1H3;1H/q+1;/p-1/t16-,17-;/m0./s1

InChI Key

IHXPTGLFABPXJI-QJHJCNPRSA-M

Isomeric SMILES

C[N+]1(CCCCC1)[C@H]2CCCO[C@H]2OC3=CC=CC=C3.[I-]

Canonical SMILES

C[N+]1(CCCCC1)C2CCCOC2OC3=CC=CC=C3.[I-]

Origin of Product

United States

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